molecular formula C23H32N2O B2693982 N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide

カタログ番号: B2693982
分子量: 352.5 g/mol
InChIキー: DMJLKSCNJVAFLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

N-(1-ベンジル-4-ピペリジル)アダマンタン-1-カルボキサミドの合成は、通常、アダマンタンコアの調製から始まる複数段階を伴います。 最後の段階は、カルボジイミドなどの適切な試薬を使用してアミド化反応によってカルボキサミド基を形成することを含みます .

工業的生産方法

N-(1-ベンジル-4-ピペリジル)アダマンタン-1-カルボキサミドの工業的生産は、同様の合成経路を伴う場合がありますが、大規模合成に最適化されています。 これには、最終生成物の高収率と高純度を確保するために、連続フロー反応器、自動合成プラットフォーム、およびハイスループット精製技術の使用が含まれます .

化学反応の分析

反応の種類

N-(1-ベンジル-4-ピペリジル)アダマンタン-1-カルボキサミドは、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

科学研究への応用

N-(1-ベンジル-4-ピペリジル)アダマンタン-1-カルボキサミドは、いくつかの科学研究への応用があります。

生物活性

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide, a compound derived from adamantane, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Overview of the Compound

This compound features a unique structural framework that combines the piperidine moiety with an adamantane core. This structure is significant for its interaction with various biological targets, particularly in the context of neurological and viral diseases.

The primary mechanism of action for this compound involves its binding to specific receptors and proteins:

  • Viral Entry Inhibition : The compound has been shown to inhibit viral entry by binding to surface glycoproteins, particularly in viruses like Ebola. This binding prevents the virus from entering host cells, thereby inhibiting infection.
  • Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationships (SAR)

Several studies have explored the SAR of N-(1-benzylpiperidin-4-yl) derivatives, revealing insights into how structural modifications affect biological activity:

Compound ModificationSigma1 Affinity (Ki, nM)Sigma2 Affinity (Ki, nM)
Unsubstituted3.90240
Phenyl to ThiopheneNo significant changeNo significant change
Imidazole/Pyridyl Substitution>60-fold loss in affinityNo significant binding

These findings indicate that specific substitutions can enhance or diminish receptor binding affinity, highlighting the importance of structural design in drug development .

Antiviral Properties

This compound has been investigated for its antiviral properties. It acts by disrupting the interaction between viral glycoproteins and host cell receptors, which is crucial for viral entry. For instance, studies have shown that this compound inhibits the entry of Ebola virus into cells by targeting the glycoprotein complex .

Neuroprotective Effects

The compound's ability to inhibit AChE positions it as a candidate for neuroprotective therapies. In various assays, it has demonstrated significant inhibition of AChE activity, which is vital for maintaining cholinergic neurotransmission in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound:

  • Inhibition of AChE : A study reported that derivatives containing this moiety exhibited IC50 values as low as 1.2 µM against AChE, indicating potent inhibitory activity compared to existing drugs like donepezil .
  • Sigma Receptor Binding : Another investigation highlighted that various derivatives showed high affinity for sigma receptors, particularly sigma1, which are implicated in several neurological processes .
  • Antiviral Activity : Research demonstrated that this compound effectively inhibited Ebola virus entry into host cells by interfering with glycoprotein interactions .

特性

IUPAC Name

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c26-22(23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-25(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLKSCNJVAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。